2-[(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]isoindole-1,3-dione
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Overview
Description
2-[(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]isoindole-1,3-dione is a complex organic compound that features a unique combination of pyridine, oxadiazole, and isoindole moieties
Mechanism of Action
Target of Action
It is known that 1,2,4-oxadiazole derivatives exhibit a broad spectrum of biological activities . They have been found to show moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity against Rhizoctonia solani .
Mode of Action
The 1,2,4-oxadiazole moiety is known to interact with biological targets through hydrogen bonding . This interaction can lead to changes in the biological function of the target, resulting in the observed biological activity.
Biochemical Pathways
It is known that 1,2,4-oxadiazole derivatives can affect a variety of biochemical pathways due to their broad spectrum of biological activities . The downstream effects of these pathway alterations would depend on the specific biological context.
Result of Action
It is known that 1,2,4-oxadiazole derivatives can exhibit a variety of biological activities, including nematocidal, anti-fungal, and antibacterial effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]isoindole-1,3-dione typically involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This one-pot method allows for the efficient production of the compound without the need for protective groups. The reaction conditions are mild, and the yields are generally moderate to excellent.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the oxadiazole ring or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the pyridine and isoindole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
2-[(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]isoindole-1,3-dione has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with antiviral, anticancer, and antimicrobial properties.
Materials Science: Its structural features can be exploited in the development of new materials with specific electronic, optical, or mechanical properties.
Organic Synthesis: The compound can serve as a building block for synthesizing more complex molecules, facilitating the exploration of new chemical spaces and reaction pathways.
Comparison with Similar Compounds
Similar Compounds
Oxadiazole Derivatives: Other oxadiazole-containing compounds, like ataluren and azilsartan, exhibit similar pharmacological properties and are used in various therapeutic applications.
Uniqueness
What sets this compound apart is its combination of three distinct moieties—pyridine, oxadiazole, and isoindole—within a single molecule. This unique structure provides a versatile platform for exploring new chemical reactions and developing novel applications in multiple scientific fields.
Properties
IUPAC Name |
2-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N4O3/c21-15-11-5-1-2-6-12(11)16(22)20(15)9-13-18-14(19-23-13)10-4-3-7-17-8-10/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXEWJAYEHJKGNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NC(=NO3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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